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(2e,4z,7z)-2,4,7-Decatrienal

Lipid oxidation Food chemistry Off-flavor monitoring

(2E,4Z,7Z)-2,4,7-Decatrienal (CAS 43108-49-2), also designated (E,Z,Z)-2,4,7-decatrienal, is a medium-chain polyunsaturated fatty aldehyde with molecular formula C10H14O and molecular weight 150.22 g/mol. It belongs to the class of organic compounds known as medium-chain aldehydes, characterized by a chain length of 6 to 12 carbon atoms and three conjugated double bonds in the (2E,4Z,7Z) geometric configuration.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 43108-49-2
Cat. No. B148964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2e,4z,7z)-2,4,7-Decatrienal
CAS43108-49-2
Synonyms2E,4Z,7Z-Decatrienal
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC=CCC=CC=CC=O
InChIInChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-10H,2,5H2,1H3/b4-3-,7-6-,9-8+
InChIKeyKEXCNWISTVJVBV-OORNVTMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E,4Z,7Z)-2,4,7-Decatrienal (CAS 43108-49-2): Essential Procurement and Identity Specifications for Research and Flavor Applications


(2E,4Z,7Z)-2,4,7-Decatrienal (CAS 43108-49-2), also designated (E,Z,Z)-2,4,7-decatrienal, is a medium-chain polyunsaturated fatty aldehyde with molecular formula C10H14O and molecular weight 150.22 g/mol [1]. It belongs to the class of organic compounds known as medium-chain aldehydes, characterized by a chain length of 6 to 12 carbon atoms and three conjugated double bonds in the (2E,4Z,7Z) geometric configuration [1]. This compound occurs naturally as a trace component in mandarin and tangerine peel extracts [2] and is also found in animal foods as a component of cooked chicken flavor [3]. Its physical properties include a boiling point of 232-234°C, refractive index of 1.538-1.544, and water solubility of 164.6 mg/L at 25°C (estimated), with practical insolubility in water but solubility in ethanol [1][4].

Why Generic Substitution with Other 2,4,7-Decatrienal Isomers or Analogous Aldehydes Fails for (2E,4Z,7Z)-2,4,7-Decatrienal


Generic substitution among 2,4,7-decatrienal geometric isomers or structurally analogous unsaturated aldehydes is scientifically unsound due to stereochemistry-dependent differences in formation kinetics, occurrence thresholds, and sensory properties. The (2E,4Z,7Z) isomer (target compound) and the (2E,4E,7Z) isomer (CAS 66642-86-2) exhibit divergent behavior in lipid oxidation systems: the (E,Z,Z) isomer appears at significantly lower peroxide values (0.8 meq/kg) compared to the (E,E,Z) isomer (3.4 meq/kg) in fish oil-enriched milk emulsions, indicating distinct formation kinetics that preclude interchangeable use as oxidation markers [1]. Furthermore, the (2E,4Z,7Z) isomer imparts a characteristic fishy or whale oil flavor [2], whereas the (2E,4E,7Z) isomer is described with green, citrusy odor notes . Substitution with other medium-chain unsaturated aldehydes (e.g., 2,4-decadienal, (Z)-4-heptenal) would alter both analytical detection parameters (retention indices, spectral signatures) and functional sensory outcomes, undermining reproducibility in flavor formulation or oxidation monitoring studies.

Product-Specific Quantitative Evidence Guide: Verified Differentiation of (2E,4Z,7Z)-2,4,7-Decatrienal from Closest Analogs


Earlier Oxidation Marker: (2E,4Z,7Z)-2,4,7-Decatrienal Appears at 4.25× Lower Peroxide Value Than the (2E,4E,7Z) Isomer

In fish oil-enriched milk emulsions stored at 2°C for 14 days, the (E,Z,Z)-2,4,7-decatrienal isomer (target compound) was identified at a peroxide value of 0.8 meq/kg, whereas the (E,E,Z)-2,4,7-decatrienal isomer (CAS 66642-86-2) was not detected until peroxide values reached 3.4 meq/kg [1]. This represents a 4.25-fold difference in the oxidation threshold required for isomer formation, with the (2E,4Z,7Z) isomer serving as a substantially more sensitive early indicator of lipid oxidation onset [1].

Lipid oxidation Food chemistry Off-flavor monitoring Fish oil stability

Sensory Differentiation: (2E,4Z,7Z)-2,4,7-Decatrienal Imparts Fishy/Whale Oil Character Distinct from the Green-Citrus Note of the (2E,4E,7Z) Isomer

Authentic (2E,4Z,7Z)-2,4,7-decatrienal (2-trans,4-cis,7-cis-decatrienal) has been characterized as having a fish or rather a whale oil flavor [1]. In contrast, the (2E,4E,7Z)-2,4,7-decatrienal isomer (CAS 66642-86-2) is described as having a green, citrusy aroma when evaluated at 10.00% in dipropylene glycol . The (2E,4Z,7Z) isomer contributes to undesirable fishy off-flavors in oxidized oils [2], while the (2E,4E,7Z) isomer has been identified as a valuable trace component in mandarin and tangerine peel extracts for citrus flavor compositions [3].

Flavor chemistry Sensory analysis Off-flavor characterization Marine oil flavor

Analytical Identification: Kovats Retention Index of 1452 on DB-1701 Column Enables Unambiguous GC-MS Differentiation from Co-eluting Isomers

The (E,Z,Z)-2,4,7-decatrienal isomer (target compound) has a reported Kovats retention index of 1452 on a DB-1701 column (J&W Scientific) [1]. This value, determined in the context of volatile flavor compound characterization in fish oil enriched milk emulsion [1], provides a reproducible analytical reference point for unambiguous identification. Comparative retention data for the (E,E,Z)-isomer on equivalent stationary phases or the (E,E,E)-isomer (CAS 353244-73-2) are not consistently reported in the same experimental systems, underscoring the need for isomer-specific reference standards for accurate chromatographic assignment [2].

GC-MS analysis Volatile compound identification Food authentication Oxidation product profiling

Biological Activity Differentiation: (2E,4Z,7Z)-2,4,7-Decatrienal Demonstrates Superior DNA-Fluorescence Induction Activity Relative to 2,4-Alkadienals and Other Carbonyls

In a comparative study of fluorescence formation from DNA interaction with lipid oxidation degradation products, 2,4,7-decatrienal was reported as the most active compound among tested carbonyls, exceeding the activity of 2,4-alkadienals, alkanals, 2-alkenals, and keto derivatives of methyl ricinoleate, linoleate, and oleate [1]. Mixtures of volatile aldehydes prepared from linolenate hydroperoxide decomposition exhibited the same activity as 2,4,7-decatrienal alone [1]. While the study did not specify the geometric isomer of 2,4,7-decatrienal tested, the structural requirement of the conjugated triene system for maximal activity distinguishes this compound class from dienals and mono-unsaturated aldehydes [1].

DNA damage Lipid peroxidation Genotoxicity Aldehyde reactivity

Natural Occurrence and Regulatory Status: (2E,4Z,7Z)-2,4,7-Decatrienal is Identified in Multiple Food Matrices with JECFA Safety Clearance (No. 1786)

(2E,4Z,7Z)-2,4,7-Decatrienal has been identified in animal foods and is a documented component of cooked chicken flavor [1][2]. The compound is also found in mandarin and tangerine peel extracts alongside the (2E,4E,7Z) isomer [3]. Under the broader 2,4,7-decatrienal designation (covering isomer mixtures), the substance carries JECFA number 1786 and FEMA number 4089, having been evaluated in 2007 with an Acceptable Daily Intake (ADI) of 'No safety concern at current levels of intake when used as a flavoring agent' [4][5]. The isomer mixture assay specification typically requires 98.00 to 100.00% sum of isomers [6].

Natural flavor Food additive Regulatory compliance GRAS status

Best-Fit Research and Industrial Application Scenarios for (2E,4Z,7Z)-2,4,7-Decatrienal Based on Verified Differentiated Evidence


Early-Stage Lipid Oxidation Monitoring in Omega-3 Enriched Foods and Fish Oils

For food scientists and quality control laboratories developing or monitoring omega-3 enriched products (fish oil emulsions, fortified dairy, algal oil formulations), (2E,4Z,7Z)-2,4,7-decatrienal serves as a sensitive early-warning marker of lipid oxidation onset. As demonstrated in fish oil-enriched milk emulsions, this isomer appears at peroxide values as low as 0.8 meq/kg—substantially earlier than the (2E,4E,7Z) isomer (3.4 meq/kg)—enabling intervention before advanced rancidity and consumer-detectable off-flavors develop [1]. Procurement of the authentic (E,Z,Z) isomer (CAS 43108-49-2) with documented retention index (RI = 1452 on DB-1701) [2] ensures accurate GC-MS quantification without misidentification from co-eluting isomeric species.

Marine Flavor Reconstitution and Fishy Off-Flavor Reference Standard Preparation

For flavor chemists engaged in seafood flavor reconstitution or off-flavor characterization studies, (2E,4Z,7Z)-2,4,7-decatrienal provides the authentic fishy/whale oil sensory character that distinguishes it from the green-citrus profile of the (2E,4E,7Z) isomer [1]. This compound is appropriate for preparing reference standards to train sensory panels on fishy off-flavor detection, or as a key impact component in complex marine flavor formulations. Selection of the correct CAS (43108-49-2) rather than generic '2,4,7-decatrienal' mixtures or the (E,E,Z) isomer (CAS 66642-86-2) is essential to achieve the intended sensory outcome [2].

DNA-Lipid Peroxidation Product Interaction Studies and Genotoxicity Research

For molecular toxicologists and biochemists investigating mechanisms of lipid peroxidation-mediated DNA damage, (2E,4Z,7Z)-2,4,7-decatrienal represents a key reference compound for positive control or structure-activity relationship studies. The conjugated triene aldehyde structure demonstrates maximal fluorescence induction activity with DNA compared to 2,4-alkadienals, alkanals, 2-alkenals, and keto derivatives [1]. Inclusion of this compound in experimental designs enables benchmarking of DNA-aldehyde interaction potency and facilitates mechanistic comparisons across different aldehyde structural classes [1].

Citrus and Poultry Flavor Authenticity Research and Nature-Identical Formulation

For flavor researchers investigating natural volatile profiles of citrus fruits or cooked poultry, (2E,4Z,7Z)-2,4,7-decatrienal is a documented trace constituent in mandarin and tangerine peel [1] and cooked chicken flavor [2]. Its JECFA-evaluated safety status (No. 1786, 'No safety concern at current levels of intake') [3] supports its use in nature-identical flavor formulations. When combined with orange essence oil, 2,4,7-decatrienal isomers (including the (2E,4Z,7Z) form) have proven valuable in flavor compositions [1]. Precise isomer procurement ensures accurate reconstitution of natural flavor complexity.

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